2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-12-4-3-11(15(18)7-12)6-16(24)20-8-13-10-23(22-21-13)14-2-1-5-19-9-14/h1-5,7,9-10H,6,8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCADWIUJGMBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, which include the triazole moiety found in this compound, exhibit significant antibacterial and antifungal activities.
Case Studies:
- A study highlighted that compounds containing the triazole ring demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives showed that electron-withdrawing substituents like difluorophenyl enhance antibacterial efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. The incorporation of the triazole group has been linked to enhanced anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies:
- Research indicates that triazole-containing compounds can inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways .
- Specific derivatives have shown promise against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a multifaceted mechanism involving both direct cytotoxicity and modulation of tumor microenvironments .
Pharmacological Insights
The pharmacological profile of this compound is enriched by its interaction with various biological targets. The triazole moiety is known for its ability to modulate enzyme activity and receptor interactions.
Applications:
- The compound has been investigated for its role as a potential inhibitor of specific enzymes involved in inflammatory responses and metabolic disorders .
- Its ability to act on GABA-A receptors suggests potential applications in treating neurological conditions such as anxiety and epilepsy .
Data Summary
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Key Observations :
- The target compound’s 2,4-difluorophenyl group distinguishes it from non-fluorinated analogs (e.g., 2e, 6m) and aligns with L3’s 3,5-difluorophenyl, suggesting shared strategies to enhance bioavailability via fluorination .
Physicochemical Properties
Key Observations :
- The target compound’s C=O and N-H IR peaks align with 2e and 6m, confirming acetamide functionality .
- Higher melting points (e.g., 302–304°C for goxalapladib) correlate with extended aromatic systems or rigid structures .
Functional Implications
- Fluorine Substitution: The 2,4-difluorophenyl group likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 2e) .
- Triazole-Pyridine Synergy : The pyridin-3-yl group may enhance solubility and metal-coordination capacity versus naphthalene (6m) or pyrimidine (2e) systems .
Biological Activity
2-(2,4-Difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following structural formula:
Key Features:
- Fluorine Substituents: The presence of two fluorine atoms on the phenyl ring enhances lipophilicity and may influence binding interactions with biological targets.
- Triazole Ring: The triazole moiety is known for its diverse biological activities, including antifungal and antibacterial properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study by Barbuceanu et al. demonstrated that triazole derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-(2,4-Difluorophenyl)... | E. coli | 8 |
| 2-(2,4-Difluorophenyl)... | S. aureus | 4 |
| 2-(2,4-Difluorophenyl)... | Pseudomonas aeruginosa | 16 |
These results suggest that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Activity
The triazole scaffold has also been linked to anticancer effects. A review highlighted that triazole derivatives can inhibit key enzymes involved in cancer progression . Specifically, compounds targeting dihydrofolate reductase (DHFR) have shown promise in cancer treatment.
Case Study:
In a study examining the effects of various triazole derivatives on cancer cell lines, it was found that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituents on the Phenyl Ring: Fluorine atoms can enhance potency by improving binding affinity.
- Triazole Positioning: The position of the triazole relative to other functional groups can affect interaction with biological targets.
Summary of Research Findings
The biological activity of this compound suggests it may serve as a lead compound for further development in antimicrobial and anticancer therapies.
Key Points:
- Exhibits significant antimicrobial activity against various pathogens.
- Shows potential anticancer properties through inhibition of key enzymes.
- Structural modifications can enhance biological efficacy.
Q & A
Q. Example Protocol :
- Dissolve 2-(2,4-difluorophenyl)acetic acid (1 mmol) and the triazole-containing amine (1 mmol) in dichloromethane.
- Add EDCl (1.2 mmol) and triethylamine (2 mmol) at 0–5°C. Stir for 3–6 hours.
- Purify via column chromatography (hexane/ethyl acetate). Typical yields: 70–85%.
Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Basic Question
Spectroscopic Methods :
- NMR : , , and -NMR confirm substituent positions and purity. For example, the pyridin-3-yl proton signals appear as distinct doublets in δ 8.5–9.0 ppm.
- IR : Stretching bands for amide C=O (~1650–1680 cm) and triazole C-N (~1450 cm) validate functional groups.
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves 3D molecular geometry, bond lengths/angles, and intermolecular interactions. Refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accuracy .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K. Typical R-factors: <0.05 for high-quality datasets .
How can researchers optimize the yield of the triazole ring formation using click chemistry?
Advanced Question
Key Factors :
- Catalyst System : Use Cu(I) sources (e.g., CuSO/sodium ascorbate) in a 1:2 ratio to minimize oxidative side reactions.
- Solvent : Aqueous tert-butanol (1:1 v/v) enhances solubility of azides and alkynes.
- Reaction Time : Monitor via TLC; typical completion within 2–4 hours at 25°C.
Q. Troubleshooting :
- Low yields may result from moisture-sensitive Cu(I) degradation. Use degassed solvents and inert atmosphere.
- For sterically hindered substrates, increase reaction temperature to 40–50°C .
What strategies are employed to analyze hydrogen bonding and π-π interactions in the crystal lattice?
Advanced Question
Hydrogen Bonding :
- SHELX Refinement : Identify N–H···O and C–H···F interactions via intermolecular contact analysis. For example, N–H···O bonds form infinite chains along specific crystallographic axes .
- Mercury Software : Visualize and quantify interactions using Hirshfeld surface analysis (e.g., d plots).
Q. π-π Stacking :
- Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles between aromatic rings (e.g., 48–65° for pyridin-3-yl and fluorophenyl groups) .
Table 1 : Exemplary Crystallographic Data (from analogous compounds)
| Parameter | Value | Source |
|---|---|---|
| Dihedral Angle (Pyridin-3-yl/fluorophenyl) | 65.2° ± 0.1° | |
| N–H···O Bond Length | 2.89 Å | |
| R-factor | 0.035 |
How can computational methods predict the binding affinity of this compound with biological targets?
Advanced Question
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., kinase domains). Prioritize poses with hydrogen bonds to fluorophenyl or triazole groups.
Q. MD Simulations :
- Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA).
Q. QSAR Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
